Z-Gly-tyr-OH
Overview
Description
Z-Glycyl-L-tyrosine: is a dipeptide composed of the amino acids glycine and tyrosine It is often used in peptide synthesis and research due to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Glycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The resin is functionalized with a linker that allows the first amino acid, glycine, to be attached.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, tyrosine, is activated and coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, the production of Z-Glycyl-L-tyrosine may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale production by automating the repetitive steps of deprotection and coupling, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Z-Glycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone, which can further react to form melanin or other oxidative products.
Reduction: Reduction reactions can convert oxidized forms of tyrosine back to their original state.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are commonly used.
Substitution: Nitration can be achieved using nitric acid, while halogenation can be performed using halogenating agents like bromine or iodine.
Major Products Formed:
Oxidation: Dopaquinone, melanin
Reduction: Reduced tyrosine derivatives
Substitution: Nitrated or halogenated tyrosine derivatives
Scientific Research Applications
Z-Glycyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.
Biology: The compound is used in studies of protein-protein interactions, enzyme-substrate interactions, and as a substrate in enzymatic assays.
Medicine: Z-Glycyl-L-tyrosine is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of peptide-based drugs.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of Z-Glycyl-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes that recognize peptide substrates, such as proteases and kinases.
Pathways Involved: It can participate in signaling pathways involving tyrosine phosphorylation, which is crucial for cellular communication and regulation.
Comparison with Similar Compounds
Z-Glycyl-L-glutamic acid: Another dipeptide with similar properties but different side chain functionality.
Z-Glycyl-L-phenylalanine: A dipeptide with a non-polar aromatic side chain, differing in reactivity and solubility.
Uniqueness: Z-Glycyl-L-tyrosine is unique due to the presence of the phenolic hydroxyl group in tyrosine, which allows for specific reactions such as oxidation and nitration. This makes it a valuable compound for studying oxidative processes and developing peptide-based applications.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c22-15-8-6-13(7-9-15)10-16(18(24)25)21-17(23)11-20-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,22H,10-12H2,(H,20,26)(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNBRMRXNXSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7801-35-6 | |
Record name | Z-Gly-Tyr | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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